N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
CAS No.:
Cat. No.: VC16340658
Molecular Formula: C15H13N5O2S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13N5O2S |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide |
| Standard InChI | InChI=1S/C15H13N5O2S/c1-10(21)11-2-4-12(5-3-11)17-14(22)8-23-15-7-6-13-18-16-9-20(13)19-15/h2-7,9H,8H2,1H3,(H,17,22) |
| Standard InChI Key | SEIXOJPTFJEHFE-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2 |
Introduction
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in the search results, but related compounds often have similar structures.
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Molecular Weight: Not specified for this exact compound, but similar compounds typically have molecular weights in the range of 300-500 g/mol.
Structural Components
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The compound consists of a triazolo[4,3-b]pyridazine core, which is known for its pharmacological properties.
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It is linked to a 4-acetylphenyl group, which is a common motif in aromatic ketones.
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The presence of a sulfanyl bridge indicates potential reactivity and biological activity.
Synonyms and Identifiers
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No specific synonyms or identifiers (e.g., CAS number) were found for this exact compound in the search results.
Synthesis and Characterization
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) would be essential for confirming its structure.
Potential Biological Activities
While specific biological activity data for this compound are not available, related triazolopyridazine derivatives have shown promise in various therapeutic areas:
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Antimicrobial Activity: Some triazolopyridazines exhibit antifungal or antibacterial properties, making them candidates for drug development .
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Antimalarial Activity: Compounds with similar structures have been investigated for their potential as antimalarial agents .
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Anti-inflammatory Activity: Certain derivatives have been studied for their anti-inflammatory effects, including inhibition of enzymes like 5-lipoxygenase .
Data Table: Comparison of Related Compounds
This table highlights the structural and molecular differences among related compounds, emphasizing the need for specific studies on N-(4-acetylphenyl)-2-( triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide.
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